Bienvenue dans la boutique en ligne BenchChem!

Enpatoran hydrochloride

TLR selectivity off-target profiling innate immunity

Enpatoran hydrochloride (M5049) is the only commercially available dual TLR7/8 antagonist with completed Phase 1/2 clinical datasets, offering a translational bridge for lupus research. It delivers complete, selective blockade of RNA-sensing TLR7/8 pathways (IL-6 IC50 35-45 nM in human PBMCs) while preserving TLR3, TLR4, and TLR9 signaling for pathway-specific interpretation. Its 100% oral bioavailability in mice and demonstrated human PK/PD benchmarks provide an anchored reference point unavailable with single-TLR inhibitors or preclinical-only compounds. Procure for reproducible, clinically translatable immunology studies.

Molecular Formula C16H16ClF3N4
Molecular Weight 356.77 g/mol
Cat. No. B8175992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpatoran hydrochloride
Molecular FormulaC16H16ClF3N4
Molecular Weight356.77 g/mol
Structural Identifiers
SMILESC1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl
InChIInChI=1S/C16H15F3N4.ClH/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15;/h1-5,11-12H,6,8-9,21H2;1H/t11-,12+;/m0./s1
InChIKeyOHYZGHQWGHDMRP-ZVWHLABXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enpatoran Hydrochloride (M5049) – Compound Class, Target Engagement, and Procurement-Relevant Identity


Enpatoran hydrochloride (M5049) is a synthetic, orally bioavailable small-molecule dual antagonist of Toll-like receptors 7 and 8 (TLR7/8), classified as a first-in-class clinical-stage immunomodulator . In HEK293 reporter cells, enpatoran inhibits TLR7 with an IC₅₀ of 11.1 nM and TLR8 with an IC₅₀ of 24.1 nM, while remaining inactive against TLR3, TLR4, and TLR9 . The compound is supplied as the hydrochloride salt (CAS 2101945‑93‑9; free base CAS 2101938‑42‑3) and has advanced through Phase 2 clinical evaluation for systemic and cutaneous lupus erythematosus, with Phase 3 trials initiated in 2025–2026 .

Why Enpatoran Hydrochloride Cannot Be Replaced by Other TLR7/8 Antagonists or Immunomodulators in Preclinical and Clinical Studies


Enpatoran hydrochloride occupies a unique position among TLR-pathway modulators because it combines true dual nanomolar inhibition of both TLR7 and TLR8 with validated selectivity against closely related endosomal TLRs (TLR3, 4, 9), confirmed across multiple species and assay platforms . In contrast, hydroxychloroquine inhibits TLR7 only at micromolar concentrations (IC₅₀ ~2.78 µM) and antagonizes TLR9 rather than TLR8 ; the oligonucleotide IRS-954 targets TLR7/9 but is not orally bioavailable; CU‑115 is TLR8‑selective (IC₅₀ 1.04 µM for TLR8, >50 µM for TLR7), lacking TLR7 coverage; and the preclinical dual inhibitor KBD4466, despite greater in‑vitro potency (TLR7 IC₅₀ 0.9 nM, TLR8 IC₅₀ 2.8 nM), has no published clinical safety or efficacy data . Substituting any of these compounds for enpatoran would therefore alter the balance of TLR7 versus TLR8 blockade, lose oral bioavailability, or replace a clinically characterised safety profile with an unknown one — any of which would compromise data reproducibility and translational validity .

Enpatoran Hydrochloride: Quantitative Head‑to‑Head and Cross‑Study Comparative Evidence for Differentiated Selection


TLR Subtype Selectivity: Enpatoran Spares TLR3, TLR4, and TLR9 Unlike Hydroxychloroquine and IRS‑954

Enpatoran (M5049) was profiled against all endosomal TLRs. At concentrations up to 10 µM, it produced no detectable inhibition of TLR3, TLR4, or TLR9 in cellular reporter assays, and this selectivity was confirmed in vivo . By contrast, hydroxychloroquine inhibits TLR9 (IC₅₀ ~110 nM) and TLR7 (IC₅₀ ~2.78 µM) , while the oligonucleotide IRS‑954 antagonises both TLR7 and TLR9 . Enpatoran is therefore the only compound in this set that cleanly restricts its antagonism to TLR7 and TLR8.

TLR selectivity off-target profiling innate immunity

Oral Bioavailability Across Preclinical Species Versus Oligonucleotide TLR7/9 Antagonists

Enpatoran demonstrates high oral bioavailability in three preclinical species: 100% in mouse, 87% in rat, and 84% in dog, following a single oral dose of 1 mg/kg . In contrast, oligonucleotide‑based TLR7/9 antagonists such as IRS‑954 require parenteral (subcutaneous) administration and achieve no meaningful systemic exposure following oral dosing . This represents a categorical advantage in route of administration.

oral bioavailability pharmacokinetics small molecule vs oligonucleotide

Tissue Accumulation Driving In‑Vivo Lupus Efficacy Beyond In‑Vitro Potency Predictions

In two murine lupus models (NZB/W F1 and BXSB‑Yaa), M5049 (enpatoran) produced disease-modifying efficacy that exceeded predictions based solely on its in‑vitro IC₅₀ values and plasma pharmacokinetic parameters . Quantitative whole‑body autoradiography in rats dosed with ¹⁴C‑M5049 revealed preferential accumulation in tissues relevant to lupus pathology, including skin lesions, lymph nodes, and kidney . The closely related analog Compound 2 from the same medicinal chemistry series did not exhibit the same magnitude of tissue‑driven efficacy enhancement .

tissue distribution lupus models pharmacokinetic-pharmacodynamic disconnect

Clinical Translation: Phase 2 WILLOW Trial Efficacy Data Versus Preclinical‑Only Comparators

Enpatoran is the only dual TLR7/8 antagonist to have demonstrated clinical efficacy in a randomised, double‑blind, placebo‑controlled Phase 2 trial. In the WILLOW study (NCT05162586), Cohort A (CLE/SLE patients with active skin rash) receiving enpatoran 25 mg, 50 mg, or 100 mg twice daily achieved statistically significant improvements in the Cutaneous Lupus Disease Area and Severity Index Activity score (CLASI‑A) versus placebo at Week 16 . High CLASI‑50 and CLASI‑70 response rates were reported, alongside rapid, dose‑dependent, and reversible suppression of the interferon gene signature (IFN‑GS) . By comparison, KBD4466 — a more potent in‑vitro dual TLR7/8 inhibitor (IC₅₀ 0.9 nM TLR7, 2.8 nM TLR8) — remains in preclinical evaluation with no published human data , and CU‑115 (TLR8‑selective, IC₅₀ 1.04 µM) has not entered clinical trials .

clinical efficacy lupus erythematosus CLASI-50 phase 2

Broad Endogenous RNA Ligand Blockade Versus Single‑Receptor Antagonists

Enpatoran blocks IL‑6 production stimulated by a panel of pathophysiologically relevant endogenous RNA ligands — miR‑122, Let7c RNA, Alu RNA, and the synthetic TLR7/8 agonist R848 — with IC₅₀ values in a narrow range of 35–45 nM in human PBMCs . This broad ligand blockade is a consequence of dual TLR7/8 antagonism. CU‑115, a TLR8‑selective antagonist (TLR8 IC₅₀ 1.04 µM, TLR7 IC₅₀ >50 µM), does not block TLR7‑mediated signalling triggered by ssRNA ligands such as miR‑122 or Let7c , leaving a major pro‑inflammatory axis unaddressed.

endogenous ligands microRNA Alu RNA IL-6 inhibition

Human Pharmacokinetic Linearity and Predictable Dosing Versus Hydroxychloroquine

In a Phase 1 study of 96 healthy participants, enpatoran exhibited linear, dose‑proportional pharmacokinetics across single doses of 1–200 mg and multiple doses of 9–200 mg once daily or 25–50 mg twice daily for 14 days, with a terminal half‑life of 6 – 10 hours and no significant drug accumulation . In contrast, hydroxychloroquine displays complex, non‑linear pharmacokinetics with an extremely long terminal half‑life of approximately 40 days, high inter‑individual variability, and significant tissue accumulation requiring months to reach steady state . This makes HCQ dosing unpredictable and titration cumbersome.

human pharmacokinetics dose proportionality half-life drug accumulation

Enpatoran Hydrochloride: High‑Confidence Application Scenarios Supported by Quantitative Evidence


In‑Vivo Murine Lupus Efficacy Studies Requiring Oral Dosing and Tissue‑Target Engagement

For investigators modelling systemic lupus erythematosus in NZB/W F1 or BXSB‑Yaa mice, enpatoran hydrochloride provides oral bioavailability of 100% in mice with demonstrated disease‑modifying efficacy that exceeds PK/PD model predictions due to preferential tissue accumulation . The compound's dual TLR7/8 blockade addresses both innate and adaptive autoimmune pathways, while its inactivity against TLR3, TLR4, and TLR9 ensures pathway‑specific interpretation .

Human PBMC‑Based Ex‑Vivo Pharmacodynamic Assays Using Pathophysiologically Relevant RNA Ligands

Enpatoran inhibits IL‑6 production stimulated by endogenous RNA ligands (miR‑122, Let7c, Alu RNA, R848) with IC₅₀ values of 35–45 nM in human PBMCs . This makes it suitable as a reference antagonist in ex‑vivo assays designed to recapitulate TLR7/8‑driven cytokine release in autoimmune patient samples, where complete blockade of both RNA‑sensing receptors is required.

Clinical Translational Research Bridging Preclinical Lupus Models to Human Trial Design

As the only dual TLR7/8 antagonist with completed Phase 1 and Phase 2 clinical datasets, enpatoran offers translational researchers a unique tool for calibrating preclinical efficacy models against human pharmacokinetic and pharmacodynamic benchmarks . The compound's linear human PK (t₁/₂ 6–10 h, dose‑proportional exposure 1–200 mg) and demonstrated suppression of the interferon gene signature in SLE/CLE patients provide a clinically anchored reference point that preclinical‑only comparators cannot offer.

Selectivity Profiling Experiments Requiring Clean TLR7/8 Pharmacology Without TLR9 Confounding

In experiments where TLR9 activation by CpG‑DNA must be preserved to study its independent contribution to disease, enpatoran is the appropriate antagonist because it shows no inhibition of TLR9 (or TLR3, TLR4) at concentrations exceeding 1000‑fold its TLR7 IC₅₀ . This contrasts with hydroxychloroquine and IRS‑954, both of which inhibit TLR9 at therapeutically relevant concentrations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enpatoran hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.